molecular formula C15H12BrFO4 B14306916 Propanoic acid, 2-[4-(4-bromo-2-fluorophenoxy)phenoxy]-, (R)- CAS No. 117020-58-3

Propanoic acid, 2-[4-(4-bromo-2-fluorophenoxy)phenoxy]-, (R)-

Cat. No.: B14306916
CAS No.: 117020-58-3
M. Wt: 355.15 g/mol
InChI Key: DOFUZRKNFDPVLG-SECBINFHSA-N
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Description

Propanoic acid, 2-[4-(4-bromo-2-fluorophenoxy)phenoxy]-, ®- is a chemical compound with the molecular formula C9H8BrFO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid, 2-[4-(4-bromo-2-fluorophenoxy)phenoxy]-, ®- involves several steps. One common method includes the reaction of 4-bromo-2-fluorophenol with 4-hydroxyphenylpropanoic acid under specific conditions. The reaction typically requires a base such as sodium hydroxide and a solvent like dimethyl sulfoxide (DMSO). The mixture is stirred at elevated temperatures to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-[4-(4-bromo-2-fluorophenoxy)phenoxy]-, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted phenoxy derivatives .

Scientific Research Applications

Propanoic acid, 2-[4-(4-bromo-2-fluorophenoxy)phenoxy]-, ®- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanoic acid, 2-[4-(4-bromo-2-fluorophenoxy)phenoxy]-, ®- involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-fluorophenoxy)propanoic acid
  • 2-(4-bromophenyl)propanoic acid
  • 4-bromo-2-fluorobenzoic acid

Uniqueness

Propanoic acid, 2-[4-(4-bromo-2-fluorophenoxy)phenoxy]-, ®- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

117020-58-3

Molecular Formula

C15H12BrFO4

Molecular Weight

355.15 g/mol

IUPAC Name

(2R)-2-[4-(4-bromo-2-fluorophenoxy)phenoxy]propanoic acid

InChI

InChI=1S/C15H12BrFO4/c1-9(15(18)19)20-11-3-5-12(6-4-11)21-14-7-2-10(16)8-13(14)17/h2-9H,1H3,(H,18,19)/t9-/m1/s1

InChI Key

DOFUZRKNFDPVLG-SECBINFHSA-N

Isomeric SMILES

C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)F

Canonical SMILES

CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)F

Origin of Product

United States

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